![molecular formula C9H14 B14734378 Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- CAS No. 6541-60-2](/img/structure/B14734378.png)
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, also known as 7,7-dimethylbicyclo[2.2.1]hept-2-ene, is a cyclic olefin with the molecular formula C10H16. This compound is a derivative of norbornene, featuring two additional methyl groups at the 7th position. It is commonly used in organic synthesis and polymer chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isoprene, followed by hydrogenation and subsequent dehydrogenation steps to introduce the double bond at the 2nd position .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- often involves the use of transition metal catalysts to facilitate the polymerization and dimerization processes. For instance, the vinylic polymerization of norbornene derivatives with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Produced through substitution reactions.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The double bond at the 2nd position is particularly reactive, making it a suitable candidate for polymerization and other addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: The parent compound, lacking the additional methyl groups at the 7th position.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Another derivative with a different substitution pattern.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: A derivative with methyl groups at the 2nd and 3rd positions
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other norbornene derivatives. The presence of the two methyl groups at the 7th position enhances its stability and influences its chemical behavior, making it valuable in various applications .
Propriétés
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2)7-3-4-8(9)6-5-7/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDNIXBGBXFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486787 |
Source


|
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-60-2 |
Source


|
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
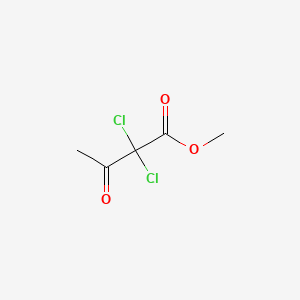
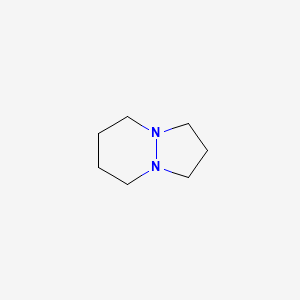
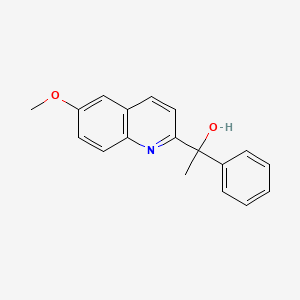
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)

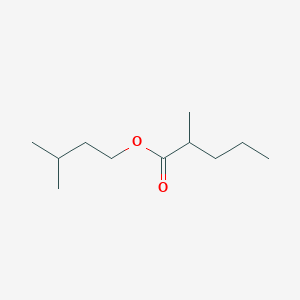
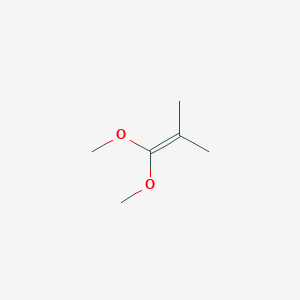

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)


![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
